molecular formula C18H19N5O2S B2482793 6-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone CAS No. 692737-12-5

6-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone

Cat. No.: B2482793
CAS No.: 692737-12-5
M. Wt: 369.44
InChI Key: JDZZUKXOZDESKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone (hereafter referred to as the target compound) is a pyridazinone derivative featuring a triazole-thioether substituent. Its core structure includes:

  • A pyridazinone ring substituted at position 6 with a methoxy group linked to a 1,2,4-triazole moiety.
  • The triazole ring is further modified at position 5 with an allylsulfanyl group and at position 4 with an ethyl group.
  • A phenyl group at position 2 of the pyridazinone ring.

Properties

IUPAC Name

6-[(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methoxy]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-3-12-26-18-20-19-15(22(18)4-2)13-25-16-10-11-17(24)23(21-16)14-8-6-5-7-9-14/h3,5-11H,1,4,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZZUKXOZDESKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC=C)COC2=NN(C(=O)C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone typically involves multi-step reactions starting from readily available precursors. One common approach is to start with a pyridazine derivative, which is then functionalized through various chemical reactions to introduce the triazole and allylsulfanyl groups.

  • Step 1: : Synthesis of the triazole moiety – This can be achieved by reacting an appropriate alkyl halide with a triazole derivative under basic conditions.

  • Step 2: : Introduction of the allylsulfanyl group – This involves the reaction of an allyl mercaptan with the triazole intermediate.

  • Step 3: : Formation of the pyridazinone ring – This step typically involves cyclization reactions that form the pyridazinone core of the molecule.

Industrial Production Methods

The industrial production of this compound may involve optimized reaction conditions that ensure higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often used to purify the final product. Reaction parameters like temperature, solvent choice, and reaction time are crucial to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the allylsulfanyl group, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reduction of the compound could target the triazole ring or other unsaturated bonds, depending on the conditions.

  • Substitution: : Various nucleophilic and electrophilic substitutions can occur, particularly on the phenyl and triazole rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

  • Reduction: : Sodium borohydride, catalytic hydrogenation

  • Substitution: : Halogenating agents (bromine, chlorine), alkylating agents

Major Products

  • Oxidation: : Sulfoxide or sulfone derivatives

  • Reduction: : Partially or fully reduced triazole rings

  • Substitution: : Halogenated phenyl derivatives or other substituted analogs

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Activity
Research has indicated that pyridazinone derivatives, including this compound, exhibit significant anti-inflammatory effects. The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is critical for treating inflammation and pain. Compounds similar to 6-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone have been shown to have potent anti-inflammatory activity without the common side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Analgesic Properties
The analgesic potential of this compound has been explored in various studies. Similar pyridazinone derivatives have demonstrated higher efficacy than conventional analgesics like aspirin and acetaminophen in pain models such as the p-benzoquinone-induced writhing test . This suggests that This compound may serve as a promising candidate for pain management therapies.

3. Anticancer Activity
Preliminary studies indicate that triazole derivatives can exhibit anticancer properties by inhibiting tumor cell proliferation. The structural features of This compound may contribute to its potential as an anticancer agent, although further studies are required to elucidate its mechanism of action and efficacy against specific cancer types .

Case Studies and Research Findings

Several studies have documented the pharmacological activities of pyridazinone derivatives:

  • Study on Analgesic Activity : A series of pyridazinone derivatives were tested for their analgesic effects in animal models, demonstrating that some compounds exhibited more potent analgesic activity than morphine without significant side effects .
  • Anti-inflammatory Mechanism : Research focusing on the COX and LOX inhibition pathways highlighted the effectiveness of pyridazinones in reducing inflammation and pain markers in vivo .
  • Anticancer Potential : Investigations into the anticancer properties of triazole derivatives revealed that certain structural modifications enhance their cytotoxicity against various cancer cell lines .

Mechanism of Action

The biological activities of 6-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone are thought to stem from its ability to interact with specific molecular targets. These may include enzymes, receptors, or DNA. The compound's mechanism of action typically involves:

  • Binding to active sites: on enzymes, thereby inhibiting their function.

  • Interaction with receptor sites: on cell membranes, influencing signal transduction pathways.

  • Intercalation into DNA strands: , potentially affecting gene expression or replication.

Comparison with Similar Compounds

Key Research Findings

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Methylbenzyl Analog Benzylsulfanyl Analog
Molecular Weight (g/mol) ~407.5 433.53 439.6
logP ~2.8 3.5 3.7
Water Solubility (µg/mL) Moderate (est.) Low Low
Metabolic Stability Moderate High High
  • The allylsulfanyl group balances lipophilicity and solubility, making the target compound more drug-like than bulkier analogs.

Biological Activity

The compound 6-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone is a novel derivative of pyridazinone and triazole that has garnered attention for its potential biological activities. Pyridazinones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, drawing from various studies and literature.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N4O2S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This structure includes a pyridazinone core linked to an allylsulfanyl group via a triazole moiety, which may contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against various bacterial and fungal strains. For instance, a study highlighted that derivatives of pyridazinones possess broad-spectrum antimicrobial effects, potentially due to their ability to inhibit key bacterial enzymes .

Anti-inflammatory Effects

The anti-inflammatory potential of pyridazinones is well-documented. The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways has been observed in some derivatives, suggesting that the compound could mitigate inflammation effectively. This mechanism is particularly relevant for conditions like arthritis and other inflammatory diseases .

Anticancer Properties

Pyridazinones have also been investigated for their anticancer activities. Some studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors . The specific activity of This compound in cancer models remains to be fully elucidated but is a promising area for future research.

Case Studies

  • Antimicrobial Efficacy : In vitro studies have shown that similar pyridazinone derivatives exhibit minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli as low as 8 µg/mL .
  • Anti-inflammatory Activity : A comparative study on various pyridazinones revealed that certain derivatives significantly reduced edema in animal models when tested against standard anti-inflammatory drugs like ibuprofen .
  • Anticancer Activity : One study reported that a related pyridazinone derivative inhibited the proliferation of breast cancer cells with an IC50 value of 15 µM, suggesting a strong potential for therapeutic application in oncology .

Data Table

Activity TypeRelated CompoundTest MethodResult
AntimicrobialPyridazinone AMIC against S. aureus8 µg/mL
Anti-inflammatoryPyridazinone BEdema modelSignificant reduction
AnticancerPyridazinone CCell proliferation assayIC50 = 15 µM

Q & A

Q. What synthetic strategies are commonly employed to prepare 6-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the triazole core. A key step is the alkylation of 4-amino-5-(pyridinyl)-1,2,4-triazole-3-thiol derivatives using allyl halides in the presence of a base (e.g., NaOH) in methanol . For the pyridazinone moiety, cyclization of hydrazine derivatives with carbonyl compounds under reflux conditions is common, often using dehydrating agents like phosphorus oxychloride (POCl₃) to facilitate ring closure . Reaction conditions (temperature, solvent polarity) are optimized to enhance yield and purity .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation of this compound?

  • Methodological Answer: Thin-layer chromatography (TLC) is used to monitor reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent connectivity and stereochemistry. Mass spectrometry (MS) validates molecular weight, and high-resolution LC-MS distinguishes between closely related isomers . Elemental analysis ensures purity by verifying C, H, N, and S content .

Q. What are the critical functional groups influencing the compound's reactivity?

  • Methodological Answer: The allylsulfanyl group (-S-CH₂-CH=CH₂) introduces nucleophilic reactivity, enabling thiol-ene click chemistry or alkylation. The pyridazinone core’s conjugated system allows for π-π stacking in biological targets, while the ethyl group at the 4-position of the triazole modulates steric effects and lipophilicity .

Advanced Research Questions

Q. How can molecular docking and ADME analysis predict the biological activity of this compound?

  • Methodological Answer: Molecular docking against target proteins (e.g., enzymes or receptors) uses software like AutoDock Vina to assess binding affinity and pose. ADME (Absorption, Distribution, Metabolism, Excretion) parameters are predicted using tools like SwissADME to evaluate bioavailability, logP (lipophilicity), and metabolic stability. For example, the allylsulfanyl group may enhance membrane permeability but could be susceptible to glutathione-mediated metabolism .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of triazole-pyridazinone hybrids?

  • Methodological Answer: Contradictions often arise from divergent assay conditions or substituent effects. To address this:
  • Perform dose-response curves under standardized conditions (e.g., fixed pH, temperature).
  • Use isosteric replacements (e.g., replacing allylsulfanyl with methylsulfanyl) to isolate electronic vs. steric effects .
  • Apply multivariate statistical analysis (e.g., PCA) to identify dominant physicochemical parameters (logP, polar surface area) driving activity .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer:
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for the allylsulfanyl group, while ethanol/water mixtures improve cyclization efficiency .
  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation steps .
  • Workflow Design: Use flow chemistry for exothermic steps (e.g., POCl₃-mediated cyclization) to control temperature and scalability .

Q. What computational methods validate the compound’s interaction with biological targets?

  • Methodological Answer:
  • Molecular Dynamics (MD): Simulates ligand-protein interactions over time to assess binding stability (e.g., RMSD < 2 Å indicates stable docking).
  • Free Energy Perturbation (FEP): Quantifies binding energy changes caused by substituent modifications (e.g., ethyl vs. methyl groups at the triazole 4-position) .
  • Pharmacophore Modeling: Identifies essential interaction motifs (e.g., hydrogen bonds between pyridazinone and active-site residues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.